Hydrin 1'

Description

Historical Context of Peptide Identification and Characterization

The discovery and study of peptides like Hydrin 1' are built upon a rich history of scientific advancement in protein and peptide chemistry. The early 20th century saw the first recognition of "active principles" from glands that elicited physiological responses, leading to the concept of hormones. glpbio.com The groundbreaking work of Vincent du Vigneaud in the 1950s on sequencing and synthesizing the neurohypophysial hormones oxytocin (B344502) and vasopressin was a landmark achievement, earning him a Nobel Prize and laying the foundation for the field of peptide chemistry. glpbio.com

The subsequent development of automated peptide sequencing, pioneered by Pehr Edman in the 1960s with the Edman degradation technique, revolutionized the ability to determine the primary structure of peptides and proteins. wikipedia.org This method, along with the advent of mass spectrometry, has allowed for the identification of a vast array of peptides from various biological sources, including the diverse peptides found in amphibian skin and glands. wikipedia.orgnih.gov It was within this context of advancing analytical techniques that researchers were able to isolate and characterize novel peptides from amphibian neurohypophysial extracts, leading to the identification of the hydrin family in the late 1980s. chemicalbook.comglpbio.com

Delineation of Hydrin 1' from Related Peptides and Chemically Distinct Entities

Hydrin 1' belongs to a small family of peptides known as hydrins, which are specific to amphibians and are not found in other vertebrates. chemicalbook.com These peptides are derived from the differential processing of the precursor protein for arginine-vasotocin (AVT), the main antidiuretic hormone in non-mammalian vertebrates. chemicalbook.com

Hydrin 1' and its Relation to Hydrin 1:

In Xenopus laevis, two variants of hydrin, designated Hydrin 1 and Hydrin 1', have been identified. nih.gov Hydrin 1 is characterized as vasotocin (B1584283) with a C-terminal extension of three amino acids: Glycine-Lysine-Arginine (Gly-Lys-Arg). chemicalbook.comrochester.edu The amino acid sequence of Hydrin 1 is therefore CYIQNCPRGGKR, with a disulfide bridge between the two cysteine residues. rochester.edu

Distinction from Other Related Peptides:

Vasotocin (AVT): As the parent peptide, vasotocin (CYIQNCPRG) is a nonapeptide, whereas the hydrins are extended forms. This structural difference results in altered biological activity profiles; for instance, hydrins show hydroosmotic activity on the frog urinary bladder and skin but are inactive on rat uterus or blood pressure, unlike vasotocin. chemicalbook.com

Hydrin 2: Found in other amphibian species like Rana esculenta, Hydrin 2 is vasotocin with a C-terminal extension of a single glycine (B1666218) residue. chemicalbook.com This makes it structurally distinct from both Hydrin 1 and 1'.

Synthetic Analogues: Researchers have synthesized analogues of hydrins to probe their function. For example, a fluorescent analogue of Hydrin 1 has been created to serve as a probe for vasotocin receptors. uniprot.org These synthetic molecules are chemically distinct entities designed for specific research applications.

Below is an interactive data table comparing the key features of Hydrin 1', Hydrin 1, and related peptides.

| Feature | Hydrin 1' | Hydrin 1 | Hydrin 2 | Vasotocin (AVT) |

| Amino Acid Sequence | Likely CYIQNCPRGGKR with an additional Lysine (B10760008) residue | CYIQNCPRGGKR rochester.edu | CYIQNCPRGG | CYIQNCPRG |

| Source Organism | Xenopus laevis nih.gov | Xenopus laevis chemicalbook.com | Rana esculenta chemicalbook.com | Widespread in non-mammalian vertebrates |

| Key Structural Feature | Extended vasotocin | Vasotocin extended with Gly-Lys-Arg chemicalbook.com | Vasotocin extended with Glycine chemicalbook.com | Nonapeptide |

| Reported Biological Activity | Steroid-releasing activity nih.gov, Water flux stimulation glpbio.com | Hydroosmotic activity chemicalbook.com | Hydroosmotic activity chemicalbook.com | Antidiuretic, vasopressor, and social behavior modulation nih.gov |

Overview of Current Research Trajectories and Academic Significance

The academic significance of Hydrin 1' and the broader hydrin family lies in several key areas:

Evolutionary and Comparative Endocrinology: The existence of hydrins provides a fascinating case study in the evolution of peptide hormones. Their presence in amphibians and absence in other vertebrates points to a specific adaptation in the water and electrolyte balance regulation of these animals. chemicalbook.com Studying hydrins helps to understand how novel biological functions can arise from alternative processing of existing prohormones.

Receptor Pharmacology and Drug Design: Hydrin 1' and its analogues are valuable tools for studying neurohypophysial hormone receptors. nih.gov Notably, a fluorescent analogue of Hydrin 1 has been synthesized and used as a potent probe for vasotocin receptors, which are homologous to mammalian oxytocin and vasopressin receptors. uniprot.org Such probes are crucial for receptor mapping, characterization, and in the development of high-throughput screening assays for new drugs targeting these receptor systems. uniprot.org

Model for Peptide Biosynthesis: The generation of two hydrin variants (1 and 1') from the same vasotocin precursor in Xenopus laevis offers a model system to investigate the mechanisms of post-translational processing and how this can lead to functionally distinct peptides. nih.gov

Current research continues to explore the unique properties of amphibian-derived peptides for potential therapeutic applications. While direct clinical applications of Hydrin 1' have not been established, its role as a specific, biologically active peptide from a natural source keeps it relevant in the ongoing search for novel molecular structures with therapeutic potential. The study of its interaction with its receptors can inform the design of more selective and potent drugs for a range of conditions.

Properties

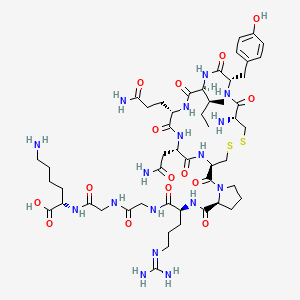

IUPAC Name |

(2S)-6-amino-2-[[2-[[2-[[(2S)-2-[[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetyl]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H81N17O15S2/c1-3-26(2)41-48(80)63-31(15-16-37(54)70)44(76)65-34(21-38(55)71)45(77)66-35(25-85-84-24-29(53)42(74)64-33(46(78)67-41)20-27-11-13-28(69)14-12-27)49(81)68-19-7-10-36(68)47(79)62-30(9-6-18-58-51(56)57)43(75)60-22-39(72)59-23-40(73)61-32(50(82)83)8-4-5-17-52/h11-14,26,29-36,41,69H,3-10,15-25,52-53H2,1-2H3,(H2,54,70)(H2,55,71)(H,59,72)(H,60,75)(H,61,73)(H,62,79)(H,63,80)(H,64,74)(H,65,76)(H,66,77)(H,67,78)(H,82,83)(H4,56,57,58)/t26-,29-,30-,31-,32-,33-,34-,35-,36-,41-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWRWVVYMJJBIRH-IWZJHKITSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)O)CC(=O)N)CCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)CC(=O)N)CCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H81N17O15S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60746730 | |

| Record name | PUBCHEM_71312155 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1236.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148440-73-7 | |

| Record name | PUBCHEM_71312155 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Synthesis and Physiological Functions of Hydrin 1

Biosynthetic Pathways and Precursor Processing

The synthesis of Hydrin 1' is intrinsically linked to the processing of a larger protein, highlighting the complexity of peptide maturation within the neuroendocrine system.

Hydrin 1' is derived from the pro-vasotocin-neurophysin precursor. nih.govpnas.org This precursor molecule contains the sequences for both arginine vasotocin (B1584283) (AVT) and a neurophysin, a carrier protein. nih.govpnas.org In Xenopus laevis, this precursor undergoes differential processing compared to other anurans, leading to the production of Hydrin 1' in addition to AVT. nih.govbiologists.com While other anurans like Rana species produce Hydrin 2 (vasotocinyl-Gly) from the same precursor, Xenopus laevis uniquely secretes Hydrin 1 (vasotocinyl-Gly-Lys-Arg) and Hydrin 1' (vasotocinyl-Gly-Lys). biologists.comuchicago.eduresearchgate.net

The generation of Hydrin 1' from the pro-vasotocin-neurophysin precursor involves enzymatic cleavage and post-translational modifications. nih.govnih.govthermofisher.com The specific sequence of Hydrin 1' is vasotocinyl-Gly-Lys, indicating that the processing involves cleavage of the precursor to yield vasotocin followed by the addition of Gly-Lys. uchicago.eduresearchgate.net The presence of a disulfide bond between cysteine residues at positions 1 and 6 of the vasotocin portion is a key post-translational modification common to vasotocin and its related peptides, including hydrins. qyaobio.comresearchgate.netfmi.ch The differential processing that leads to Hydrin 1' in Xenopus laevis is suggested to involve a downregulation in the activity of certain enzymes, such as carboxypeptidase E, which would typically further cleave the Gly-Lys-Arg sequence present in Hydrin 1 to yield amidated vasotocin. biologists.com

Osmoregulatory Physiology

Hydrin 1' plays a significant role in the osmoregulatory physiology of Xenopus laevis, primarily by influencing water transport across epithelial tissues. nih.govbiologists.com

Hydrin 1' has been shown to increase water permeability across the ventral skin and urinary bladder in amphibians. biologists.comuchicago.edu This effect is similar to that of AVT, the primary hydroosmotic hormone in non-mammalian vertebrates. biologists.comuchicago.eduresearchgate.net Studies using Hyla japonica, another anuran, have demonstrated that Hydrin 1 significantly increases water permeability of the pelvic skin in vitro, comparable to the effect of AVT. biologists.com This increased water permeability is correlated with the translocation of aquaporin proteins to the apical membrane of epithelial cells. biologists.com While Xenopus laevis exhibits a less pronounced hydroosmotic response in the skin compared to more terrestrial anurans, Hydrin 1 and AVT do stimulate water reabsorption from the urinary bladder in this species. physiology.org

Research findings on the effect of Hydrin 1 on water permeability in amphibian tissues:

| Peptide | Tissue | Effect on Water Permeability | Reference |

| Hydrin 1 | Hyla japonica Pelvic Skin | Increased | biologists.com |

| Hydrin 1 | Bufo marinus Urinary Bladder | Increased | nih.gov |

| Hydrin 1 | Xenopus laevis Urinary Bladder | Stimulates reabsorption | physiology.org |

| AVT | Hyla japonica Pelvic Skin | Increased | biologists.com |

| AVT | Xenopus laevis Urinary Bladder | Stimulates reabsorption | physiology.org |

In Xenopus laevis, an aquatic species, maintaining osmotic balance is crucial. Hydrin 1', along with AVT, contributes to this process by promoting water reabsorption in the urinary bladder. physiology.org This mechanism is particularly relevant during periods when the animal might face dehydration, such as during aestivation. physiology.org While Hydrin 1 and other hydrins are active on the skin and bladder, they are reported to be devoid of antidiuretic activity in the kidney, suggesting a specialized role in water uptake and reabsorption across extra-renal tissues. biologists.comuchicago.edu

Endocrine and Neuroendocrine Roles

Hydrin 1 is considered a neurohypophysial peptide, synthesized in neurosecretory neurons and released from the neurointermediate pituitary gland. nih.govresearchgate.net This places it within the broader context of endocrine and neuroendocrine regulation. While its primary characterized role is in osmoregulation, its presence as a processed product of a neurohormone precursor suggests potential endocrine or paracrine signaling functions within the amphibian system. frontiersin.orgesmo.org The differential processing of the pro-vasotocin-neurophysin precursor leading to hydrins in anurans, but not in other vertebrates, highlights a potential evolutionary adaptation in the neuroendocrine control of water-electrolyte balance in amphibians. nih.govnih.gov

Aldosterone-Releasing Activity in Amphibian Models

Research indicates that Hydrin 1' possesses considerable steroid-releasing activity in the Xenopus adrenal gland (interrenal tissue) in vitro medchemexpress.comchemicalbook.com. This aldosterone-releasing activity is reported to be equivalent to that of its analog, Hydrin 1 benchchem.comglpbio.com. Aldosterone is a key mineralocorticoid hormone involved in regulating water and electrolyte balance in amphibians, influencing sodium and potassium transport across the skin, bladder, and kidney nih.govbioone.orgfpnotebook.com.

Studies using isolated toad bladder membranes have shown that Hydrin 1' is effective in stimulating water flux benchchem.comglpbio.com. This effect on water transport is a significant physiological function of hydrins in amphibian osmoregulation qyaobio.comnih.govuchicago.eduresearchgate.net. The VT2 receptor subtype in amphibians, found primarily in the skin and bladder, has a high affinity for both AVT and hydrins and is likely responsible for the biological actions of hydrins on water reabsorption nd.edu.

Neurosecretory Pathways and Release Mechanisms

Hydrin 1', like other hydrins and vasotocin, is synthesized in neurosecretory cells. In amphibians, arginine vasotocin is synthesized in the magnocellular neurosecretory neurons, primarily located in the preoptic nucleus of the hypothalamus researchgate.net. These hormones are transported along axons to the neurohypophysis (posterior pituitary gland), where they are stored and released into the bloodstream researchgate.netlumenlearning.comwikipedia.org.

The pro-vasotocin-neurophysin precursor undergoes processing within these neurosecretory pathways to yield AVT and the hydrin peptides qyaobio.comnih.govuchicago.edu. The release of neurohypophysial peptides like AVT and hydrins from the pars nervosa of the pituitary gland is triggered during conditions such as dehydration researchgate.net. Neurosecretory cells and their hormone release can be regulated by various neurotransmitters and signaling pathways rnlkwc.ac.in. While the detailed, specific neurosecretory pathways and release mechanisms solely for Hydrin 1' are not as extensively documented as for AVT, it is understood to be part of the vasotocin system in Xenopus qyaobio.comnih.govuchicago.eduresearchgate.net.

Research into the mechanisms of action of hydrins on water transport involves their interaction with vasotocin receptors, particularly the VT2 subtype, leading to the translocation of aquaporin water channels to the cell membrane in target tissues like the skin and bladder uchicago.edund.edu.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Hydrin 1' | 71312155 |

| Hydrin 1 | 195374 |

| Hydrin 2 | 122842-55-1 |

| Arginine Vasotocin | 16213415 |

| Aldosterone | 5838 |

| Mesotocin | 16213400 |

Data Table

While detailed quantitative data tables specifically comparing the aldosterone-releasing activity of Hydrin 1' to other substances or showing dose-response curves for Hydrin 1' were not consistently found across the search results within the specified constraints, the qualitative findings can be summarized.

| Peptide | Source Organism | C-terminal Extension to Vasotocin | Primary Physiological Effect in Amphibians | Aldosterone-Releasing Activity in Xenopus Adrenal Gland (in vitro) | Water Flux Stimulation in Isolated Toad Bladder | Antidiuretic Activity in Kidney |

| Hydrin 1' | Xenopus laevis | Gly-Lys | Water permeability (skin, bladder) | Equivalent to Hydrin 1 chemicalbook.combenchchem.comglpbio.com | Effective benchchem.comglpbio.com | Lacks uchicago.eduresearchgate.net |

| Hydrin 1 | Xenopus laevis | Gly-Lys-Arg | Water permeability (skin, bladder) | Considerable chemicalbook.com | Effective physiology.org | Lacks nih.govuchicago.eduresearchgate.net |

| Hydrin 2 | Rana, Bufo | Gly | Water permeability (skin, bladder) | Not specified in search results for Xenopus | Effective uchicago.edu | Lacks nih.govuchicago.eduresearchgate.net |

| Vasotocin | Amphibians | - | Antidiuresis (kidney), Water permeability (skin, bladder) | Stimulates bioone.org | Effective uchicago.eduphysiology.org | Possesses researchgate.net |

Molecular Mechanisms of Action and Receptor Interactions

Receptor Binding and Activation Studies

The biological effects of Hydrin 1' are initiated by its binding to specific receptors on target cell membranes. These receptors belong to the G protein-coupled receptor (GPCR) superfamily, specifically the vasotocin (B1584283) receptor subtypes found in non-mammalian vertebrates. wikipedia.orgresearchgate.net

Affinity and Selectivity Towards Vasotocin Receptors

Research indicates that Hydrin 1' interacts with vasotocin receptors. Studies using fluorescent analogues of Hydrin 1, which is closely related to Hydrin 1', have demonstrated binding to vasotocin receptors in amphibian tissues. nih.gov For instance, a 1-deamino-[11-lysine (fluorescein)]-hydrin 1 (flu-hydrin) analogue showed high potency in stimulating osmotic water flow and displacing radiolabeled vasopressin from cell membranes in the toad urinary bladder, suggesting a strong affinity for vasotocin receptors. nih.gov The affinity of ligands for their receptors is a key determinant of their biological potency, with higher affinity generally leading to a greater occupancy of the receptor. wikipedia.org

While vasotocin receptors show some cross-reactivity with other peptides in the family like vasopressin and oxytocin (B344502), they typically exhibit higher selectivity for their endogenous ligand, vasotocin. researchgate.netresearchgate.net Hydrin 1', being a processed form of the vasotocin precursor, is expected to share this selectivity profile, although specific detailed studies quantifying the affinity and selectivity of Hydrin 1' for different vasotocin receptor subtypes (e.g., VT1, VT2, VT3, VT4 in birds) are crucial for a complete understanding. wikipedia.orgresearchgate.net

Ligand-Receptor Complex Formation and Conformational Changes

Upon binding of Hydrin 1' to a vasotocin receptor, a ligand-receptor complex is formed. This binding event typically induces conformational changes in the receptor protein. wikipedia.orgmdpi.comfrontiersin.org These structural rearrangements are essential for activating the receptor and initiating downstream signaling cascades. GPCRs, including vasotocin receptors, undergo significant conformational changes upon agonist binding, particularly in their transmembrane helices and intracellular loops, which facilitates coupling with G proteins. frontiersin.orgnih.govbiorxiv.org While specific details regarding the conformational changes induced by Hydrin 1' binding to vasotocin receptors are limited in the provided context, the general principles of GPCR activation by peptide ligands apply. The precise nature of these conformational changes can influence the receptor's interaction with different intracellular signaling molecules, potentially leading to biased signaling. nih.gov

Intracellular Signaling Cascades

Activation of vasotocin receptors by Hydrin 1' triggers intracellular signaling cascades that ultimately mediate the observed physiological responses. These pathways typically involve the modulation of second messenger systems. uvigo.eswikipedia.org

Modulation of Second Messenger Systems (e.g., Adenylyl Cyclase/cAMP Pathway)

Vasotocin receptors are often coupled to G proteins that regulate the activity of adenylyl cyclase, an enzyme responsible for the synthesis of cyclic adenosine (B11128) monophosphate (cAMP) from ATP. wikipedia.orgnih.gov In many amphibians, vasotocin's antidiuretic effect is coupled to the activation of adenylate cyclase, leading to increased cAMP levels. chemsrc.com Given that Hydrin 1' is a vasotocin precursor and exhibits similar hydroosmotic activity, it is likely to modulate the adenylyl cyclase/cAMP pathway. Studies on fluorescent analogues of Hydrin 1 have shown they can increase intracellular cAMP levels, supporting the involvement of this pathway in their mechanism of action. oup.comdntb.gov.ua cAMP acts as a second messenger, activating downstream targets such as protein kinase A (PKA), which then phosphorylates various cellular proteins to effect a response. uvigo.eswikipedia.org

Regulation of Aquaporin Expression and Trafficking in Target Cells

A key physiological effect mediated by vasotocin in amphibians is the increase in water permeability across osmoregulatory epithelia like the skin and urinary bladder. uchicago.educhemsrc.comwikipedia.org This effect is primarily achieved through the regulation of aquaporins (AQPs), which are water channel proteins embedded in cell membranes. uchicago.eduresearchgate.net Vasotocin, and likely Hydrin 1' due to its hydroosmotic activity, promotes the translocation of AQP-bearing vesicles from the cytoplasm to the apical membrane of principal cells in target tissues. uchicago.eduuchicago.eduoup.comoup.com This insertion of AQPs into the plasma membrane increases the water permeability of the epithelium. uchicago.eduoup.com The cAMP-PKA pathway activated by vasotocin receptor stimulation is known to play a crucial role in phosphorylating AQPs and/or regulatory proteins, thereby promoting their trafficking and insertion into the membrane. oup.com Hydrin 1' has been shown to increase water permeability in amphibian tissues, suggesting it also regulates aquaporin expression and trafficking. uchicago.eduuchicago.educhemsrc.com

Cellular Uptake Mechanisms and Intracellular Dynamics

While the primary site of action for peptide hormones like Hydrin 1' is typically cell surface receptors, some studies suggest that peptide ligands and their receptors can be internalized by cells. nih.govnih.gov Cellular uptake mechanisms for peptides can include various forms of endocytosis, such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. nih.govuq.edu.aursc.orgnih.gov

Studies using fluorescently labeled analogues of Hydrin 1 have provided evidence for their cellular uptake. Epifluorescence microscopy revealed vesicular uptake of a fluorescent Hydrin 1 analogue at the basolateral membrane of toad bladder epithelial cells. nih.gov This uptake was blocked by a vasotocin receptor antagonist, suggesting that it is receptor-mediated. nih.gov Following internalization, peptides and their receptors can be trafficked to various intracellular compartments, including endosomes and potentially lysosomes. nih.govuq.edu.aunih.gov The intracellular dynamics, including trafficking and potential degradation or recycling, can influence the duration and nature of the cellular response. uq.edu.au While the detailed intracellular fate of Hydrin 1' after uptake requires further investigation, the observed vesicular uptake suggests it follows similar endocytic pathways utilized by other peptide ligands and their receptors. nih.govuq.edu.aursc.orgnih.gov

Compound Names and PubChem CIDs:

| Compound Name | PubChem CID |

| Hydrin 1 | 195374 |

| Hydrin 1' | 71312155 |

| Vasotocin | 10034060 |

| Arginine Vasopressin (AVP) | 644077 |

| Oxytocin | 68649 |

Data Tables:

Based on the available information, a detailed data table on receptor binding affinities specifically for Hydrin 1' across various vasotocin receptor subtypes is not comprehensively available in the provided search results. However, data on a fluorescent analogue of Hydrin 1 provides some insight into potency.

Synthetic Approaches and Derivative Design for Research

Chemical Synthesis of Hydrin 1' and Analogues

The synthesis of peptides like Hydrin 1' and its analogues is typically achieved through established chemical methods, primarily solid-phase peptide synthesis (SPPS). SPPS allows for the stepwise assembly of amino acids on a solid support, facilitating purification and enabling controlled synthesis bachem.com.

Solid-Phase Peptide Synthesis Methodologies

Solid-phase peptide synthesis involves anchoring the C-terminus of the initial amino acid to an insoluble polymer resin bachem.comacs.org. The peptide chain is then elongated by sequentially adding protected amino acids. Each cycle of addition involves cleavage of the Nα-protecting group, washing steps to remove excess reagents and by-products, and coupling of the next protected amino acid bachem.com. This methodology simplifies the purification process as the growing peptide remains attached to the solid phase, while impurities are washed away bachem.comacs.org.

The choice of solid support, such as polystyrene crosslinked with divinylbenzene, is crucial for efficient synthesis bachem.com. The degree of crosslinking affects the resin's swelling properties and mechanical stability, which are important for the reaction efficiency and handling in different solvents bachem.com. Different SPPS protocols, such as Fmoc-based strategies, are commonly employed depending on the desired peptide sequence and modifications bachem.com.

Strategies for Site-Specific Derivatization and Labeling

Site-specific derivatization and labeling of peptides like Hydrin 1' are essential for studying their biological interactions and distribution. These strategies involve introducing chemical modifications or reporter groups at specific amino acid residues within the peptide sequence.

One approach involves the synthesis of analogues with modified amino acids or the incorporation of non-natural amino acids during SPPS. For instance, deamino analogues of Hydrin 1 have been synthesized to study their physiological actions nih.govphysiology.org. Fluorescent labels, such as fluorescein (B123965), can be attached to specific residues, often lysine (B10760008), to create fluorescent probes nih.govphysiology.org. This site-specific labeling allows for the visualization and tracking of the peptide in biological systems nih.govphysiology.org.

Derivatization techniques can also be employed for analytical purposes, such as enhancing the sensitivity of detection methods like liquid chromatography tandem mass spectrometry (LC-MS/MS) nih.govnih.gov. Hydrazine-based reagents, for example, have been used for derivatization to improve ionization efficiency and sensitivity in the analysis of low-abundance compounds nih.govnih.gov. While these examples are not specific to Hydrin 1', they illustrate general strategies applicable to peptide derivatization.

Structure-Activity Relationship (SAR) Studies of Hydrin 1' and its Analogues

Identification of Amino Acid Residues Critical for Biological Activity

Identifying critical amino acid residues involves synthesizing peptide analogues with substitutions, deletions, or modifications at specific positions and evaluating the impact on biological activity. For peptides related to vasotocin (B1584283), like Hydrin 1, studies have investigated the effects of modifications on hydrosmotic activity and receptor binding nih.govphysiology.org.

Research on deamino-Hydrin 1 (d-hydrin), an analogue of Hydrin 1, demonstrated that removing the N-terminal amino group resulted in increased potency compared to vasotocin in stimulating osmotic water flow and displacing tritium-labeled vasopressin ([³H]AVP) from cell membranes nih.govphysiology.org. This suggests the N-terminus plays a role in the activity profile.

Comparative studies with other neurohypophysial peptides and vasotocin analogues also provide insights into the residues important for activity nih.gov. While not exclusively focused on Hydrin 1', these studies on related peptides highlight the significance of specific amino acids and their positions within the sequence for receptor interaction and biological outcome nih.gov.

Systematic Modifications to Enhance Potency or Receptor Specificity

Systematic modifications involve rational design based on SAR data to improve the desired pharmacological properties. This can include amino acid substitutions, terminal modifications, or the incorporation of non-natural amino acids or chemical groups.

For instance, the synthesis of 1-deamino-[11-lysine (fluorescein)]-hydrin 1 (flu-hydrin) involved both a deamino modification and the attachment of a fluorescein label at lysine 11 nih.govphysiology.org. This analogue was found to be a potent fluorescent probe for vasotocin receptors, demonstrating that specific modifications can maintain or even enhance activity while introducing a reporter group nih.govphysiology.org. The d-hydrin molecule itself, lacking the N-terminal amino group, served as a foundation for attaching reporter groups with better preservation of hydrosmotic activity compared to similar modifications of vasotocin nih.govphysiology.org.

Data from studies comparing the activity of vasotocin, d-hydrin, and flu-hydrin illustrate how modifications can influence potency:

| Compound | Hydrosmotic Activity (ED₅₀) | [³H]AVP Displacement (IC₅₀) |

| Vasotocin | 1 × 10⁻⁹ M | 1 × 10⁻⁸ M |

| d-hydrin | 6 × 10⁻¹⁰ M | 3 × 10⁻⁹ M |

| flu-hydrin | 6 × 10⁻¹⁰ M | 3 × 10⁻⁹ M |

Table 1: Comparative Potency of Vasotocin and Hydrin 1 Analogues benchchem.com

This table shows that both d-hydrin and flu-hydrin exhibit increased potency in stimulating osmotic water flow and displacing [³H]AVP compared to vasotocin benchchem.com. This suggests that the deamination at the N-terminus and the specific labeling at lysine 11 in flu-hydrin are well-tolerated modifications that can enhance activity nih.govphysiology.orgbenchchem.com.

Development of Fluorescent and Labeled Probes for Biological Systems

The development of fluorescent and labeled probes based on Hydrin 1' is crucial for visualizing its receptors and studying its interactions in biological systems. These probes are designed to retain the biological activity of the parent peptide while carrying a detectable label.

Flu-hydrin, a fluorescent analogue of Hydrin 1, has been successfully synthesized and characterized as a potent fluorescent probe for vasotocin receptors nih.govphysiology.org. Studies using flu-hydrin in toad bladder epithelial cells showed vesicular uptake of the fluorescent label at the basolateral membrane, which was blocked by a vasotocin receptor antagonist nih.govphysiology.org. This demonstrates the utility of flu-hydrin in tracking receptor binding and internalization nih.govphysiology.org.

The design of such probes involves careful consideration of the labeling site to minimize interference with receptor binding and activity nih.govphysiology.org. As seen with flu-hydrin, attaching the fluorescein label at lysine 11 of the deamino-Hydrin 1 structure maintained significant biological activity nih.govphysiology.org. These labeled probes serve as valuable tools for investigating the distribution, trafficking, and pharmacological properties of Hydrin 1' receptors in various tissues and organisms nih.govphysiology.org.

Synthesis and Characterization of Fluorescent Hydrin 1' Analogues (e.g., flu-hydrin)

The synthesis of fluorescent analogues of peptides like Hydrin 1' is a crucial step in developing probes for studying receptor interactions and cellular processes nih.govoup.comnih.gov. One notable fluorescent analogue is 1-deamino-[11-lysine (fluorescein)]-hydrin 1, referred to as flu-hydrin nih.gov. This analogue was synthesized to serve as a probe for vasotocin receptors nih.gov.

The synthesis typically involves modifying the peptide structure to incorporate a fluorescent reporter group, such as fluorescein nih.gov. In the case of flu-hydrin, the modification involved adding fluorescein to the lysine residue at position 11 of a deamino-hydrin 1 molecule nih.gov. Deamino-hydrin 1 itself was found to be more potent than vasotocin in stimulating osmotic water flow and displacing tritiated vasopressin from cell membranes nih.gov. This suggests that the deamino modification serves as a suitable foundation for attaching reporter groups while preserving biological activity nih.gov.

Characterization of fluorescent analogues like flu-hydrin involves assessing their physiological action and binding affinity to the target receptor nih.gov. Flu-hydrin has been characterized for its potency in increasing osmotic water flow across toad bladders, with a half-maximal effective dose (ED50) value of 6 x 10⁻¹⁰ M nih.gov. It also demonstrated potent displacement of [³H]AVP from membranes, with a half-maximal concentration (IC50) value of 3 x 10⁻⁹ M nih.gov. These values indicate that flu-hydrin retains high affinity for vasotocin receptors nih.gov. The hydrosmotic response induced by flu-hydrin was shown to be blocked by a vasotocin antagonist, 1-deamino-[4-lysine (p-azido-benzoyl)]arginine vasotocin nih.gov.

The synthesis and characterization of fluorescent probes are essential for visualizing and quantifying ligand-receptor interactions nih.gov. Techniques such as UV-Vis spectroscopy and NMR spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR) are commonly used to characterize the structure and purity of synthesized fluorescent compounds mdpi.comsciensage.infosysrevpharm.orgmicrobiologyjournal.orgnih.govmdpi.com. Fluorescence spectroscopy is used to confirm the fluorescent properties of the synthesized analogues nih.govsciensage.infomdpi.com.

Applications in Receptor Localization, Trafficking, and Cellular Permeability Studies

Fluorescent Hydrin 1' analogues, particularly flu-hydrin, are valuable tools for investigating vasotocin receptor localization, trafficking, and their impact on cellular permeability nih.gov.

Receptor Localization: Fluorescent probes allow for the direct visualization of receptor distribution in cells and tissues using techniques like epifluorescence light microscopy and confocal microscopy nih.govnih.govnih.govbmbreports.org. Studies using epifluorescence light microscopy have shown vesicular uptake of flu-hydrin at the basolateral membrane of toad bladder epithelial cells nih.gov. This uptake was specifically blocked by a vasotocin antagonist, indicating that it is mediated by vasotocin receptors nih.gov.

Receptor Trafficking: Fluorescent ligands can be used to track the movement of receptors within the cell, a process known as receptor trafficking oup.comnih.govimperial.ac.ukukri.orgfrontiersin.orgnih.gov. This includes internalization of receptors from the cell surface and their subsequent sorting to different cellular compartments, such as endosomes and lysosomes nih.govukri.orgfrontiersin.orgoup.com. While specific detailed studies on flu-hydrin trafficking are not extensively detailed in the provided results, the use of fluorescent vasopressin analogues (which are structurally and functionally related to vasotocin and hydrin 1') has demonstrated their internalization into vesicles and colocalization with endosomal and lysosomal markers nih.govoup.com. This suggests that similar studies could be conducted with flu-hydrin to understand the trafficking pathways of vasotocin receptors. Receptor trafficking can influence the duration and intensity of signaling ukri.orgnih.gov.

Cellular Permeability Studies: Hydrin 1 and its analogues are known to affect water permeability in tissues like the urinary bladder and skin of amphibians glpbio.comqyaobio.combiologists.comnih.gov. Fluorescent analogues can be used in conjunction with permeability assays to correlate receptor binding and localization with changes in water flux nih.govbiologists.comnih.gov. For instance, flu-hydrin was shown to increase osmotic water flow across toad bladders nih.gov. Research using Hydrin 1 and Hydrin 2 has demonstrated their ability to stimulate water permeability across the pelvic skin of the tree frog Hyla japonica, which is associated with the translocation of aquaporin proteins (AQP-h2 and AQP-h3) to the apical plasma membrane biologists.comnih.gov. Fluorescent Hydrin 1' analogues could potentially be used to visualize the interaction of the receptor with aquaporins or the movement of aquaporins in response to ligand binding.

The use of fluorescent probes in conjunction with techniques like fluorescence correlation spectroscopy (FCS) allows for the quantification of ligand binding at the cell membrane and the determination of receptor diffusion nih.gov. These methods can be applied to study endogenously expressed receptors nih.gov.

Analytical Methodologies for Hydrin 1 Detection and Quantification

Chromatographic Techniques for Peptide Separation

Chromatographic techniques are fundamental for separating peptides from complex mixtures or from impurities generated during synthesis or degradation. These methods exploit differences in the physical and chemical properties of peptides, such as size, charge, and hydrophobicity, to achieve separation.

High-Performance Liquid Chromatography (HPLC) for Purification and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification and quantification of peptides. Reversed-phase HPLC (RP-HPLC) is particularly widely used for peptide analysis due to its high resolving power, separating peptides based primarily on their hydrophobicity. phenomenex.comwaters.comresearchgate.net The peptide sample is injected onto a stationary phase (commonly a C18 column for RP-HPLC), and a mobile phase, typically a gradient of water and an organic solvent (such as acetonitrile) with an acidic modifier (like trifluoroacetic acid or formic acid), is passed through the column. phenomenex.comwaters.comwaters.comwaters.comalmacgroup.com Peptides interact with the stationary phase to varying degrees based on their hydrophobic properties, leading to differential elution times. phenomenex.com

HPLC can be used for the purification of synthetic peptides by separating the target peptide from truncated sequences, deletion products, and other impurities. waters.comwaters.com Method development in peptide HPLC involves optimizing parameters such as stationary phase chemistry, mobile phase composition, gradient slope, flow rate, and temperature to achieve optimal resolution. phenomenex.comwaters.comresearchgate.netwaters.com UV detection, commonly at wavelengths between 210-230 nm, is often used to monitor the elution of peptides due to the absorbance of peptide bonds. waters.comalmacgroup.comresearchgate.netmgp.cz For quantification, the peak area or height in the chromatogram is correlated to the peptide concentration using calibration standards. HPLC coupled with mass spectrometry (LC-MS) offers enhanced specificity for quantification by providing molecular weight information. waters.comwaters.comalmacgroup.com

Advanced Separation Techniques (e.g., Capillary Electrophoresis)

Capillary Electrophoresis (CE) is another powerful separation technique applicable to peptides. CE separates molecules based on their charge and size in an electric field applied across a capillary tube filled with an electrolyte solution. nih.govnih.govnih.gov Peptides, being charged species (depending on the buffer pH and their amino acid composition), migrate at different velocities, allowing for their separation. nih.govnih.gov

CE offers high separation efficiency, short analysis times, and requires minimal sample amounts. nih.gov Capillary Zone Electrophoresis (CZE), the most common CE mode, separates peptides based on differences in their charge-to-size ratio. nih.gov CE is complementary to HPLC, as the separation principles are different, making it useful for resolving peaks that may co-elute in HPLC. nih.gov CE can be applied for peptide purity determination and the separation of closely related peptide variants. nih.govbio-rad.com Operational parameters such as buffer pH, concentration, applied voltage, and capillary dimensions are optimized for effective peptide separation by CE. nih.govnih.gov

Spectrometric Techniques for Characterization and Quantification

Spectrometric techniques provide valuable information about the identity, structure, and quantity of peptides.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Sequence Verification and Trace Analysis

Mass Spectrometry (MS) is an essential tool for the characterization and analysis of peptides, providing information about their molecular weight and sequence. ijsra.netnih.gov Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common ionization techniques used for peptides, producing charged molecules that are then separated and detected based on their mass-to-charge ratio (m/z). ijsra.netnih.gov

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a precursor peptide ion and analysis of the resulting fragment ions. nih.govnih.gov The fragmentation pattern provides detailed structural information, allowing for the verification of the amino acid sequence of a peptide. ijsra.netnih.gov This is particularly important for confirming the identity of synthetic peptides or characterizing peptide modifications. ijsra.netnih.govresearchgate.net MS/MS is also highly sensitive and can be used for trace analysis, detecting and quantifying peptides present at low concentrations in complex matrices. ijsra.netnih.govfda.gov LC-MS/MS, the online coupling of liquid chromatography with tandem mass spectrometry, is a powerful workflow for the separation, identification, and quantification of peptides in complex samples. waters.comwaters.comalmacgroup.comnih.govfda.gov

Spectrophotometric Methods for Labeled Analogues

Spectrophotometric methods measure the absorbance or emission of light by a substance and can be used for quantification, particularly for peptides that contain chromophores or are labeled with chromogenic or fluorogenic tags. Peptides containing aromatic amino acids like tyrosine and tryptophan absorb UV light, allowing for direct UV spectrophotometric quantification, typically at 280 nm. mgp.cznih.gov However, for peptides lacking these residues or for increased sensitivity, derivatization with a chromogenic reagent can be employed. researchgate.netmgp.czfortunejournals.comresearchgate.netresearchgate.net

The ninhydrin (B49086) reaction, for instance, is a classic colorimetric method used to detect and quantify primary amines, including the N-terminus of peptides and the ε-amino group of lysine (B10760008) residues. waters.comresearchgate.netfortunejournals.comresearchgate.netresearchgate.net Reaction with ninhydrin produces a colored product (Ruhemann's purple) that can be measured spectrophotometrically, typically around 570 nm. researchgate.netresearchgate.net While not specific to a particular peptide without prior separation, spectrophotometric methods can be useful for quantifying total peptide content or labeled peptide analogues where the label provides a detectable signal in the UV-Vis range or is fluorescent. mgp.cznih.govfda.govresearchgate.net The PubChem entry for Hydrin 1' mentions a fluorescent analogue used as a probe, suggesting that fluorescence spectrophotometry would be a relevant technique for studying such labeled versions. benchchem.com

Bioassays for Functional Activity Assessment

Bioassays are biological tests used to measure the functional activity or potency of a peptide. These assays are crucial for understanding the biological role of a peptide and for quality control purposes, especially for peptides intended for therapeutic use. nih.govresearchgate.netmdpi.com

In vitro Measurements of Osmotic Water Flow

In vitro measurements of osmotic water flow are crucial for assessing the hydroosmotic activity of peptides like Hydrin 1'. Studies involving Hydrin 1' and its analogues have utilized isolated tissue preparations, such as the urinary bladder of amphibians, to quantify their effects on water permeability chemsrc.combachem.comnih.gov.

One approach involves measuring the change in weight of a sac of the tissue containing a hypotonic solution, bathed in a hypertonic solution. The rate of weight change corresponds to the rate of osmotic water flow across the membrane. Alternatively, methods based on streaming potentials, which are directly proportional to water fluxes, have also been employed to measure osmotic water flow in tissues like rabbit gall-bladder nih.gov. While the search results specifically mention the application of Hydrin 1 analogues to toad bladder, the general principles of measuring osmotic water flow across biological membranes in vitro involve techniques that quantify the volume or rate of water movement driven by an osmotic gradient adinstruments.comkytola.compureaqua.com.

Research findings on a deamino analogue of Hydrin 1 (d-hydrin) in the urinary bladder of the toad, Bufo marinus, demonstrated its potency in stimulating osmotic water flow. A fluorescent analogue, 1-deamino-[11-lysine (fluorescein)]-hydrin 1 (flu-hydrin), was also found to increase osmotic water flow across bladders with a half-maximal effective dose (ED50) value of 6 x 10-10 M nih.gov. This indicates that even modified forms of Hydrin 1' retain significant hydroosmotic activity that can be quantified through in vitro assays.

Receptor Binding Assays (e.g., Radioligand Displacement)

Receptor binding assays, particularly radioligand displacement assays, are fundamental techniques used to characterize the interaction of a compound with its target receptor and to determine its affinity and selectivity nih.govmerckmillipore.comgiffordbioscience.comiaea.org. For peptides like Hydrin 1', which are related to neurohypophysial hormones, these assays are vital for understanding their mechanism of action at the receptor level.

The principle of a radioligand displacement assay involves incubating a preparation containing the receptor (e.g., cell membranes or tissue sections) with a fixed concentration of a high-affinity radiolabeled ligand that is known to bind to the receptor. Increasing concentrations of the unlabeled test compound (in this case, Hydrin 1' or an analogue) are then added to compete for binding sites. The reduction in the binding of the radiolabeled ligand is measured, and this data is used to determine the affinity of the unlabeled compound for the receptor, typically expressed as an inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) nih.govgiffordbioscience.com. Techniques such as filtration or scintillation proximity assay (SPA) are commonly used to separate receptor-bound radioligand from free ligand before quantification merckmillipore.comnih.gov.

Studies investigating analogues of Hydrin 1 have utilized radioligand displacement assays to assess their binding to vasotocin (B1584283) receptors. For instance, 1-deamino-hydrin 1 (d-hydrin) was found to be more potent than vasotocin in displacing tritium-labeled vasopressin ([3H]AVP) from cell membranes nih.gov. The fluorescent analogue, flu-hydrin, displaced [3H]AVP from membranes with a half-maximal concentration (IC50) value of 3 x 10-9 M nih.gov. These findings highlight the utility of radioligand displacement assays in quantifying the receptor binding characteristics of Hydrin 1' analogues.

Data from radioligand displacement assays can be analyzed using iterative nonlinear curve-fitting programs to determine key parameters such as the equilibrium dissociation constant (KD) of the radioligand, the maximum number of binding sites (Bmax), and the Hill slope (nH) nih.gov. Competitive binding assays specifically determine the relative affinities (Ki values) of test compounds by measuring their IC50 for inhibiting the binding of a fixed concentration of radioligand giffordbioscience.com.

Based on the research findings, a summary of the binding data for a Hydrin 1 analogue is presented below:

| Compound | Assay Type | Radioligand | Tissue/Preparation | IC50 (Displacement of [3H]AVP) | Reference |

| flu-hydrin | Radioligand Displacement | [3H]AVP | Cell membranes | 3 x 10-9 M | nih.gov |

This table illustrates how radioligand displacement assays provide quantitative data on the binding affinity of Hydrin 1' analogues to relevant receptors.

Comparative Biological Activity and Evolutionary Aspects of Hydrins

Comparison of Hydrin 1' with Hydrin 1 and Vasotocin (B1584283)

Hydrin 1', Hydrin 1, and Vasotocin are related neurohypophysial peptides found in amphibians, all playing roles in osmoregulation. Hydrin 1 and Hydrin 1' are considered intermediate peptides derived from the vasotocin precursor uchicago.edunih.gov.

Structural Distinctions and Functional Similarities

Vasotocin is a nonapeptide with a disulfide bond between cysteine residues at positions 1 and 6 uchicago.edunih.govwikipedia.org. Hydrin 1 is vasotocin C-terminally extended with the sequence Gly-Lys-Arg uchicago.edunih.govnih.govcymitquimica.com. Hydrin 1' is vasotocin C-terminally extended with the sequence Gly-Lys uchicago.edunih.govchemsrc.comuchicago.edu. This difference in the C-terminal extension constitutes the primary structural distinction between these peptides.

Despite these structural variations, Hydrin 1', Hydrin 1, and Vasotocin share functional similarities, particularly in their effects on water permeability in amphibian tissues like the ventral skin and urinary bladder uchicago.edunih.govnd.edu.

| Peptide | Structural Feature | Molecular Formula | Molecular Weight (g/mol) | PubChem CID |

|---|---|---|---|---|

| Vasotocin | Nonapeptide, disulfide bond (Cys1-Cys6) | C₄₃H₆₇N₁₅O₁₂S₂ | 1050.2 | 10034060 |

| Hydrin 1 | Vasotocin + Gly-Lys-Arg (C-terminal) | C₅₇H₉₃N₂₁O₁₆S₂ | 1392.6 nih.gov | 195374 |

| Hydrin 1' | Vasotocin + Gly-Lys (C-terminal) | C₅₁H₈₁N₁₇O₁₅S₂ | 1236.42 chemsrc.com, 1236.44 benchchem.com | 71312155 |

Differential Potencies and Tissue-Specific Actions

While functionally similar, these peptides can exhibit differential potencies and tissue-specific actions. Hydrins, including Hydrin 1 and Hydrin 1', are known to increase water permeability of the ventral skin and urinary bladder in amphibians uchicago.edunih.govnd.edu. However, they generally lack the antidiuretic activity in the kidney that is characteristic of vasotocin uchicago.edunih.govnd.edurockefeller.edu.

Research indicates that Hydrin 1' possesses considerable steroid-releasing activity in the Xenopus adrenal gland in vitro chemsrc.comchemicalbook.com. Hydrin 1 has shown equivalent aldosterone-releasing activity compared to Hydrin 1' in Xenopus and is also effective in stimulating water flux from the isolated toad bladder bachem.com. Hydrin 1 has also been found to be more potent than vasotocin in stimulating osmotic water flow across intact bladders and in displacing labeled vasopressin from cell membranes in Bufo marinus nih.gov.

The different C-terminal extensions in Hydrin 1 and Hydrin 1' likely contribute to variations in their receptor binding affinities and subsequent downstream effects in different tissues. Studies suggest that hydrins may have a higher affinity for V2 receptors in the skin and bladder compared to vasotocin, facilitating rehydration and the utilization of bladder water biologists.com.

Phylogeny and Distribution of Hydrins in Amphibian Species

Hydrins are unique to anuran amphibians and have not been detected in urodeles or other vertebrates nih.govnd.edu. Their presence and specific forms vary across different anuran taxa, reflecting evolutionary divergence in the processing of the vasotocin precursor.

Occurrence and Secretion Patterns in Xenopus laevis and Other Anuran Taxa

Hydrin 1 and Hydrin 1' are synthesized in Xenopus laevis uchicago.edunih.govuchicago.edu. In contrast, Hydrin 2 (vasotocin C-terminally extended with glycine) is produced in Ranidae and Bufonidae uchicago.edunih.gov. This suggests a divergence in the post-translational processing of the provasotocin-neurophysin precursor between Xenopus and other anuran families nih.govnih.gov.

Hydrins are found in the neurohypophysis of Xenopus chemsrc.comchemicalbook.com. They are released from the neurointermediate pituitary gland nih.govnih.gov. The specific secretion patterns and relative amounts of vasotocin, Hydrin 1, and Hydrin 1' in Xenopus under different physiological conditions, such as dehydration, are important for understanding their precise roles in water balance.

In amphibians adapted to arid environments, the molar ratio of Hydrin 2 to vasotocin can be higher compared to anurans living in temperate regions, suggesting an adaptive significance of hydrins in coping with dry conditions rockefeller.edu.

Evolutionary Conservation and Divergence of Hydrin Peptide Sequences

The presence of hydrins specifically in anurans, and the variation in the C-terminal extensions (Gly-Lys-Arg in Xenopus vs. Gly in Ranidae and Bufonidae), indicate both evolutionary conservation of the mechanism to produce extended vasotocin forms and divergence in the specific processing pathways nih.govnih.gov.

The core vasotocin sequence within hydrins is highly conserved, reflecting its fundamental role as a neurohypophysial hormone across non-mammalian vertebrates wikipedia.org. The divergence lies in the C-terminal extensions, which are likely a result of changes in the processing enzymes or sites on the provasotocin-neurophysin precursor in different anuran lineages. This evolutionary divergence in precursor processing and the resulting hydrin peptides may contribute to species-specific adaptations in osmoregulatory strategies nih.gov.

Studies on the evolutionary conservation and divergence of gene sequences and protein structures in other contexts, such as arthropod segmentation or halohydrin dehalogenases, provide a framework for understanding how selective pressures can lead to variations in peptide sequences and functions while maintaining a conserved core nih.govresearchgate.netmpi-cbg.deplos.orgubc.ca. In the case of hydrins, the conserved hydroosmotic activity suggests a preserved functional aspect, while the structural variations may fine-tune their actions or receptor interactions in different species and tissues nd.edubiologists.com.

Advanced Research Applications and Future Directions

Utilization of Hydrin 1' as a Research Tool

The specific biological activities of Hydrin 1', such as its effect on water permeability and steroid release, position it as a key research tool for understanding complex physiological processes in amphibians. chemicalbook.commedchemexpress.combenchchem.combachem.comglpbio.com

Probes for Elucidating Vasotocin (B1584283) Receptor Physiology

Hydrin 1' and its analogues have been utilized in studies aimed at characterizing vasotocin receptors. chemicalbook.commedchemexpress.comnih.govphysiology.orgphysiology.org Research has shown that deamino-Hydrin 1 (d-Hydrin), an analogue of Hydrin 1, is more potent than vasotocin in stimulating osmotic water flow across toad bladders and in displacing tritiated vasopressin from cell membranes. nih.govphysiology.org A fluorescent analogue, 1-deamino-[11-lysine (fluorescein)]-Hydrin 1 (flu-Hydrin), has been developed and identified as a potent fluorescent probe for vasotocin receptors. nih.govphysiology.org This fluorescent probe has been instrumental in epifluorescence light microscopic studies, revealing vesicular uptake at the basolateral membrane of toad bladder epithelial cells, which can be blocked by vasotocin antagonists. nih.govphysiology.org These findings suggest that d-Hydrin can serve as a foundation for creating probes with preserved hydrosmotic activity, aiding in the identification and study of Hydrin 1 and vasotocin target cells and receptors. nih.govphysiology.org

Data Table: Potency of Hydrin Analogues and Vasotocin on Toad Bladder

| Peptide | Osmotic Water Flow (ED50) | [³H]AVP Displacement (IC50) | Relative Potency vs. Vasotocin (Osmotic Flow) |

| Vasotocin | - | - | 1x |

| 1-Deamino-Hydrin 1 (d-Hydrin) | 5 x 10⁻¹¹ M (one group) | - | ~2x |

| 2 x 10⁻¹¹ M (another group) | |||

| 1-Deamino-[11-lysine(fluorescein)]-Hydrin 1 (flu-Hydrin) | 6 x 10⁻¹⁰ M | 3 x 10⁻⁹ M | Less than d-Hydrin, more than dSPhe(flu)AVT |

Note: ED50 is the half-maximal effective dose, and IC50 is the half-maximal inhibitory concentration. Data compiled from research findings. nih.govphysiology.org

Models for Studying Osmoregulatory Mechanisms in Amphibians

Amphibians, as the first vertebrates to adapt to terrestrial environments, employ sophisticated osmoregulatory mechanisms involving organs like the ventral skin, kidney, and urinary bladder. nih.govuchicago.eduresearchgate.net Hydrin 1', along with vasotocin and Hydrin 1, plays a crucial role in these processes, particularly in promoting water reabsorption across the skin and bladder. nih.govpnas.orgnih.govuchicago.edubenchchem.com Studies using the ventral pelvic skin and urinary bladder of amphibians, such as Xenopus laevis and Bufo marinus, as model systems have provided insights into the hydro-osmotic effects of these peptides. nih.govnih.govphysiology.orgresearchgate.net Hydrin 1' has been shown to increase water permeability of the ventral skin and urinary bladder, similar to vasotocin, although it lacks the antidiuretic activity in the kidney that is characteristic of vasotocin. nih.govpnas.orgnih.govuchicago.edubenchchem.com This differential activity highlights the specialized roles of hydrins in amphibian osmoregulation, focusing on rehydration through skin and bladder water uptake rather than renal water retention. nih.govbenchchem.com

Data Table: Comparative Activity of Neurohypophysial Peptides in Amphibians

| Peptide | Activity on Frog Skin | Activity on Frog Urinary Bladder | Antidiuretic Activity (Kidney) |

| Vasotocin | High | High | Present |

| Hydrin 1' | Comparable to Vasotocin | Effective | Absent |

| Hydrin 1 | High | High | Absent |

| Hydrin 2 | High | Low | Absent |

Note: Data compiled from research findings. nih.govpnas.orgnih.govuchicago.edubenchchem.com

Interdisciplinary Research Perspectives

Research on Hydrin 1' intersects with several biological disciplines, offering a broader understanding of water transport, hormonal regulation, and evolutionary adaptations.

Integration with Aquaporin Biology and Transport Studies

The hydro-osmotic effects of Hydrin 1' are closely linked to the function of aquaporins (AQPs), which are water channel proteins embedded in cell membranes that facilitate rapid water transport. uchicago.eduwikipedia.orgwikipedia.orgmdpi.com In amphibian osmoregulatory organs like the ventral skin and urinary bladder, vasotocin and hydrins stimulate the translocation of specific aquaporins, such as AQP2 and AQP6 (AQPa2), to the apical membrane of principal cells, thereby increasing water permeability. uchicago.edubiologists.com Studies in the tree frog Hyla japonica have shown a correlation between the application of vasotocin and hydrins (including Hydrin 1) and the translocation of AQP-h2 and AQP-h3 proteins, leading to increased water permeability of the pelvic skin. biologists.com This integration of Hydrin 1' research with aquaporin biology provides molecular insights into the mechanisms underlying hormonal control of water transport in amphibians.

Investigations into Comparative Endocrinology and Neurobiology

Hydrin 1' is a subject of interest in comparative endocrinology and neurobiology due to its origin as a provasotocin processing intermediate and its specific activities in amphibians. nih.govpnas.orgnih.govuchicago.edu Comparative studies involving Hydrin 1' contribute to understanding the evolution of neurohypophysial peptide systems and their roles in regulating hydromineral balance across different vertebrate classes. nih.govnasce-snaec.comnih.gov The presence of hydrins in anurans but their absence in other vasotocin-bearing vertebrates like birds suggests a specific involvement in the water-electrolyte regulation unique to amphibians. nih.govpnas.org Research into the processing of the provasotocin precursor and the factors influencing the production of hydrins provides insights into the adaptive evolution of endocrine systems in response to environmental pressures, such as the transition to terrestrial life. nih.gov

Emerging Methodologies in Peptide Research Applicable to Hydrin 1' Investigations

Advancements in peptide research methodologies offer new avenues for studying Hydrin 1'. Techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and hydrogen-deuterium exchange mass spectrometry (HDX-MS) are valuable for the isolation, characterization, and structural dynamics analysis of peptides like Hydrin 1'. researchgate.netau.dk Solid-phase peptide synthesis allows for the creation of Hydrin 1' and its analogues, including fluorescent probes, enabling detailed receptor binding and localization studies. nih.govphysiology.orgphysiology.org Furthermore, molecular biology techniques, such as those used to study gene expression and protein processing, can provide deeper insights into the biosynthesis and regulation of Hydrin 1' production from the provasotocin precursor. nih.govpnas.orgnih.gov Electrophysiological studies can help to further elucidate the effects of Hydrin 1' on target cell membrane properties and channel activity, complementing the understanding gained from water flux and aquaporin studies. nih.gov

Q & A

Q. How is Hydrin 1 identified and characterized in biological systems?

Hydrin 1, a nonapeptide first isolated from Xenopus neurohypophysis, is characterized via mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm its primary structure . Bioassays, such as adrenal steroid release assays in Xenopus, are critical for functional validation. Researchers should cross-reference spectral data with established databases and use peptide synthesis to confirm purity (>95% via HPLC) .

Q. What experimental models are suitable for studying Hydrin 1’s biological activity?

In vitro models (e.g., adrenal cell cultures) and in vivo amphibian models (Xenopus laevis) are preferred due to Hydrin 1’s evolutionary conservation in amphibians. Researchers must standardize hormone stimulation protocols (e.g., ACTH co-treatment) and measure steroid output via ELISA or radioimmunoassays . For mammalian extrapolation, cross-species receptor binding assays are recommended.

Q. How can researchers ensure reproducibility in Hydrin 1 synthesis and purification?

Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, followed by reverse-phase HPLC purification. Document retention times, mobile phases, and column specifications (e.g., C18 columns). Purity must exceed 95%, validated via MS and amino acid analysis. Share detailed protocols in supplementary materials to align with reproducibility standards .

Advanced Research Questions

Q. How do contradictions in Hydrin 1’s receptor-binding data across studies arise, and how can they be resolved?

Discrepancies often stem from interspecies receptor variability (e.g., Xenopus vs. mammalian MC1R) or assay conditions (pH, co-factors). To resolve:

- Perform comparative studies using recombinant receptors from multiple species.

- Validate binding kinetics via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- Conduct meta-analyses of existing data to identify confounding variables (e.g., ionic strength) .

Q. What advanced methodologies can elucidate Hydrin 1’s role in cross-tissue signaling (e.g., adrenal-neurohypophysis axis)?

- Transcriptomics : RNA-seq of adrenal tissue post-Hydrin 1 exposure to identify downstream targets.

- CRISPR/Cas9 : Knockout Xenopus models to study compensatory mechanisms.

- Multiplex immunoassays : Quantify steroid profiles (cortisol, aldosterone) in parallel with Hydrin 1 levels .

- Systems biology : Integrate omics data with physiological parameters using tools like Cytoscape .

Q. How can researchers address ethical challenges in animal-based Hydrin 1 studies?

Adhere to institutional animal care guidelines (e.g., ARRIVE 2.0). Use in silico modeling (molecular docking) to reduce live animal use. For in vivo work, minimize sample size via power analysis and prioritize non-terminal endpoints .

Methodological Guidance

Q. What statistical approaches are optimal for analyzing Hydrin 1 dose-response relationships?

Use nonlinear regression (e.g., sigmoidal dose-response curves in GraphPad Prism) to calculate EC₅₀ values. For heterogeneous data, apply mixed-effects models. Report confidence intervals and effect sizes to enhance reproducibility .

Q. How should researchers design a study to investigate Hydrin 1’s interaction with melanocortin receptors?

- Hypothesis : Hydrin 1 competitively inhibits α-MSH binding to MC1R.

- Methods :

Radioligand displacement assays using [¹²⁵I]-NDP-MSH.

cAMP accumulation assays in HEK293 cells expressing MC1R.

Molecular dynamics simulations to map binding interfaces .

Data Validation and Reporting

Q. What criteria establish Hydrin 1’s biological significance beyond statistical thresholds?

Combine p-values with biological relevance metrics (e.g., effect size >20%, dose dependency). Use orthogonal assays (e.g., Western blot for steroidogenic enzymes) to confirm mechanistic insights .

Q. How can researchers integrate Hydrin 1 findings with broader endocrine systems?

- Comparative endocrinology : Compare Hydrin 1’s structure-activity relationships with vasotocin/vasopressin family peptides.

- Clinical correlation : Analyze human adrenal transcriptomes for homologous receptors.

- Interdisciplinary synthesis : Publish datasets in repositories like Zenodo to enable meta-analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.